![molecular formula C9H10N2O B1617110 Demethylcotinine CAS No. 5980-06-3](/img/structure/B1617110.png)
Demethylcotinine
Overview
Description
Scientific Research Applications
Mammalian Metabolism of Nicotine
Demethylcotinine in Metabolic Degradation of Nicotine : Schwartz and McKennis (1964) explored the metabolic degradation of nicotine and nornicotine in mammals, highlighting the role of demethylcotinine. They found that demethylcotinine is formed during the metabolism of nicotine and nornicotine in several mammalian species, indicating its importance in early metabolic oxidation of these alkaloids (Schwartz & McKennis, 1964).
Nicotine Metabolites in Rabbit Liver : Papadopoulos (1964) studied the formation of metabolites from nicotine in rabbit liver. The research identified the formation of demethylcotinine from nicotine and nornicotine, underscoring its role in the enzymatic process of nicotine metabolism (Papadopoulos, 1964).
Metabolism of (S)-cotinine-N-oxide : Yi, Sprouse, Bowman, and McKennis (1977) investigated the metabolism of (S)-cotinine-N-oxide in rabbits and dogs, finding that demethylcotinine is a metabolite formed in the process. This study contributes to understanding the complex pathways involved in nicotine metabolism (Yi, Sprouse, Bowman, & McKennis, 1977).
Clinical and Pharmacological Research
Demethylcotinine in Smokers and Nonsmokers : Kyerematen, Morgan, Chattopadhyay, Bethizy, and Vesell (1990) explored the disposition of nicotine and its metabolites, including demethylcotinine, in smokers and nonsmokers. Their findings suggest that demethylcotinine, along with other metabolites, may serve as indicators of exposure to cigarette smoke (Kyerematen et al., 1990).
Demethylating Agents in Cancer Treatment : Linnekamp, Butter, Spijker, Medema, and van Laarhoven (2017) reviewed the effects of demethylating agents in the treatment of solid tumors. While not directly focused on demethylcotinine, this study highlights the broader context of demethylation in medical research, particularly in cancer therapeutics (Linnekamp et al., 2017).
properties
IUPAC Name |
(5S)-5-pyridin-3-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFANIORDKRCCA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Demethylcotinine | |
CAS RN |
5980-06-3 | |
Record name | Demethylcotinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEMETHYLCOTININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QA8709E9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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